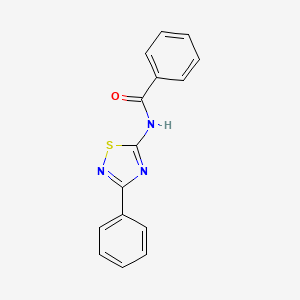

N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Vue d'ensemble

Description

N-(3-Phényl-[1,2,4]thiadiazol-5-yl)-benzamide: est un composé hétérocyclique contenant un cycle thiadiazole.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du N-(3-Phényl-[1,2,4]thiadiazol-5-yl)-benzamide implique généralement la réaction de la phénylthiosemicarbazide avec l'acide méthoxycinnamique en présence d'oxychlorure de phosphore . Les conditions de réaction comprennent le chauffage du mélange pour faciliter la formation du cycle thiadiazole. Le produit est ensuite purifié par des techniques standard telles que la recristallisation.

Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques du N-(3-Phényl-[1,2,4]thiadiazol-5-yl)-benzamide ne soient pas bien documentées, l'approche générale implique une mise à l'échelle de la synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'emploi de techniques de purification à grande échelle pour garantir la pureté et le rendement du produit final.

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine-free derivative (structurally analogous to halogenated variants) undergoes nucleophilic substitution at the benzamide carbonyl group or thiadiazole ring. Key examples include:

Aminolysis

Reaction with amines (e.g., aliphatic amines, hydrazines) replaces the amide or thiadiazole substituents. For instance:

-

Reagent : Hydrazine hydrate

-

Condition : Reflux in ethanol (6–8 hours)

-

Product : Hydrazide derivatives (e.g., N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide) with yields up to 83% .

Key Data :

| Reaction Component | Details |

|---|---|

| Yield | 83% |

| Melting Point | 275–276°C |

| 1H-NMR (DMSO-d6) | δ 12.64 (s, NH), 7.94–7.51 (m, aromatic H), 2.22 (s, CH3) |

Oxidation

The thiadiazole sulfur atom oxidizes to sulfoxides or sulfones under strong oxidizing agents:

-

Reagents : H2O2 (30%), KMnO4 (acidic conditions)

-

Condition : Room temperature, 12–24 hours

Reduction

The carbonyl group reduces to alcohols:

-

Reagents : LiAlH4, NaBH4

-

Condition : Dry THF, 0–5°C

-

Product : Secondary alcohols with retained thiadiazole structure .

Thiadiazole Ring Functionalization

Reactions with bidentate nucleophiles induce cyclization:

-

Example : Reaction with o-phenylenediamine in DMF forms benzimidazole derivatives (e.g., compound 18 ) .

-

Yield : 75–85%

-

Key NMR Shift : Disappearance of SCH3 groups at δ 2.22 ppm, confirming cyclization .

Iodine-Mediated Cyclization

Treatment with iodine in DMF eliminates sulfur and forms fused heterocycles:

-

Product : 1,3,4-Thiadiazole fused with pyridine or benzoxazole rings .

-

Condition : Reflux, 4–6 hours

Suzuki-Miyaura Cross-Coupling

The phenyl group participates in palladium-catalyzed coupling:

-

Catalyst : Pd(PPh3)4

-

Reagent : Aryl boronic acids

Biological Activity Modulation via Reactivity

Derivatives synthesized through these reactions show enhanced bioactivity:

Mechanistic Insights

-

Substitution : Proceeds via nucleophilic attack at the electron-deficient thiadiazole C5 position.

-

Oxidation : Involves electrophilic addition of oxygen to sulfur, stabilized by resonance in the thiadiazole ring .

-

Cyclization : Driven by sulfur elimination and subsequent ring closure, confirmed by 13C-NMR (δ 182.8 for C=S) .

Spectroscopic Characterization

Critical NMR and IR data for reaction monitoring:

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have highlighted the potential anticancer properties of N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide and related compounds. The compound has been synthesized and tested against various human cancer cell lines, demonstrating notable cytotoxic effects.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic properties of several thiadiazole derivatives, including this compound. The results indicated that this compound exhibited significant antiproliferative activity against breast and lung cancer cell lines with IC50 values in the micromolar range. For instance:

- Breast Cancer (CTC50) : 0.794 µM

- Lung Cancer (CTC50) : 0.913 µM

These findings suggest that derivatives of this compound could be further developed as potential anticancer agents .

| Cancer Type | IC50 Value (µM) |

|---|---|

| Breast Cancer | 0.794 |

| Lung Cancer | 0.913 |

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have also been investigated. Compounds similar to this compound have shown promising results in seizure models.

Case Study: Anticonvulsant Efficacy

In a study assessing the anticonvulsant activity of various thiadiazole derivatives using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models:

- Compounds displayed protection rates of up to 80% at specific dosages.

- The synthesized compounds exhibited mechanisms involving GABAergic pathways and voltage-gated ion channels.

These results indicate that this compound may contribute to developing new anticonvulsant medications .

Interactions with Adenosine Receptors

This compound has also been studied for its interactions with adenosine receptors, specifically as a selective antagonist for human adenosine A3 receptors.

Case Study: Binding Affinity Studies

In structure–activity relationship (SAR) studies:

- The compound exhibited a Ki value of 0.032 µM at human adenosine A3 receptors.

- Variations in substitutions on the phenyl ring significantly enhanced binding affinity and selectivity.

This highlights the potential of this compound as a lead compound for developing selective adenosine receptor antagonists .

| Receptor Type | Ki Value (µM) |

|---|---|

| Human Adenosine A3 | 0.032 |

Mécanisme D'action

The mechanism of action of N-(3-Phenyl-[1,2,4]thiadiazol-5-yl)-benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer research, the compound may interfere with signaling pathways that regulate cell growth and apoptosis, thereby inhibiting cancer cell proliferation .

Comparaison Avec Des Composés Similaires

Composés similaires:

N-(3-Méthylthio-[1,2,4]thiadiazol-5-yl)-aminocarbonylméthylcytisine: Ce composé possède des caractéristiques structurelles similaires mais diffère dans ses substituants, conduisant à des activités biologiques différentes.

Dérivés du 1,3,4-thiadiazole: Ces composés partagent le cycle thiadiazole mais ont des substituants différents, entraînant des applications et des activités variées.

Unicité: Le N-(3-Phényl-[1,2,4]thiadiazol-5-yl)-benzamide est unique en raison de ses substituants spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes

Activité Biologique

N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a synthetic compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in treating various conditions, particularly through its interaction with adenosine receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNS. Its structure features a thiadiazole ring that contributes to its biological activity. The compound exhibits significant binding affinity for adenosine A1 receptors with a Ki value of 7 nM, indicating its potential as an adenosine receptor antagonist.

1. Adenosine Receptor Antagonism

This compound selectively interacts with adenosine receptors, particularly the A1 subtype. This interaction is critical for modulating various physiological processes such as inflammation and cancer progression. The compound's ability to inhibit adenosine signaling pathways suggests therapeutic potential in conditions characterized by excessive adenosine signaling .

2. Anticancer Properties

Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. For instance:

- LoVo cells : The compound showed a significant reduction in cell viability with an IC value below 50% at concentrations around 200 µM after 48 hours of treatment.

- MCF-7 cells : Similar effects were observed with reduced viability at comparable concentrations .

These findings position this compound as a candidate for further development in cancer therapeutics.

3. Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. This compound has been shown to reduce inflammation in preclinical models by stabilizing lysosomal membranes and inhibiting prostaglandin biosynthesis .

Comparative Analysis of Thiadiazole Derivatives

A comparative analysis of various thiadiazole derivatives reveals the unique biological activities associated with structural modifications:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-methyl-1,2,4-thiadiazol-3-yl)benzamide | Methyl substitution on thiadiazole | Adenosine receptor antagonist |

| N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amide | Methoxy group on phenyl | Antimicrobial activity |

| N-(3-pyridyl)-1,2,4-thiadiazol-5-amide | Pyridine ring substitution | Anticancer properties |

| This compound | Phenyl substitution on thiadiazole | Potential anti-inflammatory effects |

This table underscores how modifications can influence the biological profile of thiadiazole derivatives.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antiproliferative Effects : A study demonstrated that this compound significantly inhibits cell proliferation in LoVo and MCF-7 cancer cell lines at low micromolar concentrations .

- Toxicity Assessment : Toxicity assays conducted on Daphnia magna indicated low lethality at concentrations up to 200 µM for most tested compounds except one outlier that showed higher toxicity .

- Mechanistic Insights : Research into the mechanism revealed that the anti-inflammatory effects could be attributed to both lysosomal stabilization and inhibition of inflammatory mediators like prostaglandins .

Propriétés

IUPAC Name |

N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3OS/c19-14(12-9-5-2-6-10-12)17-15-16-13(18-20-15)11-7-3-1-4-8-11/h1-10H,(H,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSLYXJUYHXKHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17280-75-0 | |

| Record name | N-(3-Phenyl-1,2,4-thiadiazol-5-yl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017280750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQP2U9E4NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.